molecular formula C7H3Br2F3 B1409781 3,5-Dibromo-4-fluorobenzodifluoride CAS No. 1804416-76-9

3,5-Dibromo-4-fluorobenzodifluoride

Cat. No.: B1409781
CAS No.: 1804416-76-9
M. Wt: 303.9 g/mol
InChI Key: DIXWHVUSFQIIPE-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-fluorobenzodifluoride is an organic compound with the molecular formula C7H3Br2F3 It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with two additional fluorine atoms in the difluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-fluorobenzodifluoride typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of 4-fluorobenzodifluoride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-fluorobenzodifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives and other reduced forms.

Scientific Research Applications

3,5-Dibromo-4-fluorobenzodifluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-fluorobenzodifluoride involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzoate: Similar in structure but with a hydroxyl group instead of a fluorine atom.

    3,4-Dibromo-5-fluorobenzodifluoride: Differing in the position of the bromine and fluorine atoms.

    1,4-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of bromine and fluorine atoms.

Uniqueness

3,5-Dibromo-4-fluorobenzodifluoride is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and specific molecular interactions.

Properties

IUPAC Name

1,3-dibromo-5-(difluoromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXWHVUSFQIIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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